Cas no 101710-62-7 (1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(3-hydroxypropyl)-, bromide (1:2))

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(3-hydroxypropyl)-, bromide (1:2) structure
101710-62-7 structure
Product Name:1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(3-hydroxypropyl)-, bromide (1:2)
CAS No:101710-62-7
MF:C22H42Br2N2O2
MW:526.389085292816
CID:178808
PubChem ID:3063858
Update Time:2025-04-19

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(3-hydroxypropyl)-, bromide (1:2) Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(3-hydroxypropyl)-, bromide (1:2)
    • [4-[[diethyl(3-hydroxypropyl)azaniumyl]methyl]phenyl]methyl-diethyl-(3-hydroxypropyl)azanium,dibromide
    • N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-diethyl-3-hydroxypropan-1-aminium) dibromide
    • (p-Phenylenedimethylene)bis(diethyl(3-hydroxypropyl)ammonium bromide)
    • Ammonium, (p-phenylenedimethylene)bis(diethyl(3-hydroxypropyl)-, dibromide
    • DTXSID10906524
    • 101710-62-7
    • Inchi: 1S/C22H42N2O2.2BrH/c1-5-23(6-2,15-9-17-25)19-21-11-13-22(14-12-21)20-24(7-3,8-4)16-10-18-26;;/h11-14,25-26H,5-10,15-20H2,1-4H3;2*1H/q+2;;/p-2
    • InChI Key: UDGNGIVQVJZAQD-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].OCCC[N+](CC)(CC)CC1C=CC(=CC=1)C[N+](CC)(CC)CCCO

Computed Properties

  • Exact Mass: 481.8326
  • Monoisotopic Mass: 524.161
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 14
  • Complexity: 312
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 39.8
  • LogP: -2.82740
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